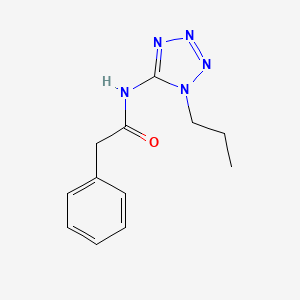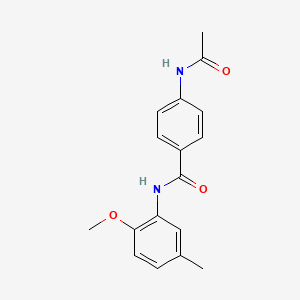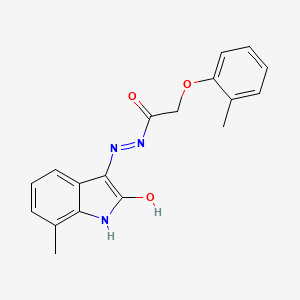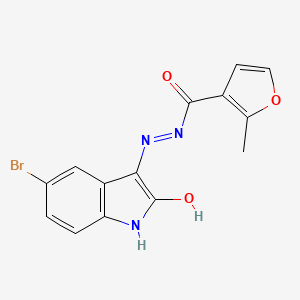
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as PTZ-ABA, is a tetrazole-based compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood. However, it has been proposed that it may act through the modulation of GABAergic neurotransmission. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to enhance the activity of GABA receptors, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has also been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels. Additionally, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
实验室实验的优点和局限性
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activity. However, one limitation of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the study of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One potential direction is the development of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide derivatives with improved solubility and pharmacological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications. Finally, the potential use of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is a tetrazole-based compound that has shown promising results in scientific research. It has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has potential applications in the treatment of neurodegenerative diseases and cancer therapy. Further studies are needed to fully elucidate the mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications.
合成方法
The synthesis of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide can be achieved through various methods, including the reaction of 2-phenylacetyl chloride with propylamine and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 2-phenylacetic acid with propylamine and triethylamine, followed by the addition of sodium azide and acetic anhydride. These methods have been reported to yield 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide in good to excellent yields.
科学研究应用
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
2-phenyl-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-8-17-12(14-15-16-17)13-11(18)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFJGUKYXTXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)

